Differential Antimicrobial Potency Against P. aeruginosa Z61: NRC-14 vs. NRC-15 and NRC-17
GcSc4C5 (NRC-14) demonstrates a 2-fold higher MIC (i.e., lower potency) against P. aeruginosa Z61 compared to its closest in-class analog NRC-15, but is 4-fold more potent than NRC-17 [1]. This variability underscores that pleurocidin-like peptides cannot be considered functionally equivalent.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa Z61 |
|---|---|
| Target Compound Data | 8 μg/mL |
| Comparator Or Baseline | NRC-15: 4 μg/mL; NRC-17: 2 μg/mL |
| Quantified Difference | 2-fold higher MIC than NRC-15; 4-fold lower MIC than NRC-17 |
| Conditions | Broth microdilution assay, synthetic peptides, C-terminal amidation [1] |
Why This Matters
Selection of a peptide with the correct potency window is critical for minimizing off-target effects in specific Gram-negative infection models.
- [1] Patrzykat A, Gallant JW, Seo JK, Pytyck J, Douglas SE. Novel antimicrobial peptides derived from flatfish genes. Antimicrob Agents Chemother. 2003;47(8):2464-70. doi: 10.1128/AAC.47.8.2464-2470.2003. View Source
